

# Spectroscopic Analysis of 4-Hydrazinobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Hydrazinobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydrazinobenzoic acid**, a compound of interest in chemical synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols are provided for each analytical technique, and key experimental workflows are visualized using diagrams.

## Chemical Structure and Properties

- IUPAC Name: 4-hydrazinylbenzoic acid
- Molecular Formula:  $C_7H_8N_2O_2$  [1]
- Molecular Weight: 152.15 g/mol [1]
- Melting Point: 218 °C (decomposition)
- Appearance: Light yellow to light brown crystalline powder [1]
- Solubility: Slightly soluble in DMSO and Methanol (with heating) [1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Herein, we present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-Hydrazinobenzoic acid**.

## $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **4-Hydrazinobenzoic acid** was acquired in deuterated dimethyl sulfoxide ( $\text{DMSO}-d_6$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.70	Doublet	2H	Aromatic protons (ortho to $-\text{COOH}$ )
~6.77	Doublet	2H	Aromatic protons (ortho to $-\text{NHNH}_2$ )
~8.5 (broad)	Singlet	1H	$-\text{COOH}$
~5.9 (broad)	Singlet	1H	$-\text{NH}-$
~4.2 (broad)	Singlet	2H	$-\text{NH}_2$

Note: The broad signals for the  $-\text{COOH}$ ,  $-\text{NH}-$ , and  $-\text{NH}_2$  protons are due to chemical exchange and hydrogen bonding.

## $^{13}\text{C}$ NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR spectral data provides information about the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~167	C=O (Carboxylic acid)
~152	Aromatic C-N
~131	Aromatic C-H (ortho to -COOH)
~122	Aromatic C-COOH
~113	Aromatic C-H (ortho to -NHNH <sub>2</sub> )

## Experimental Protocol: NMR Spectroscopy

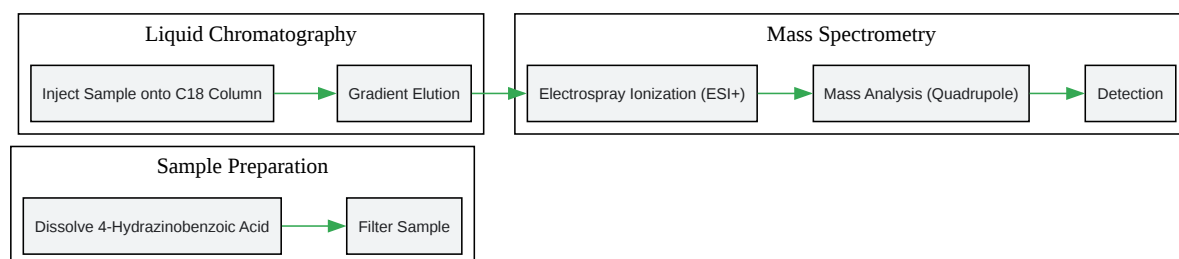
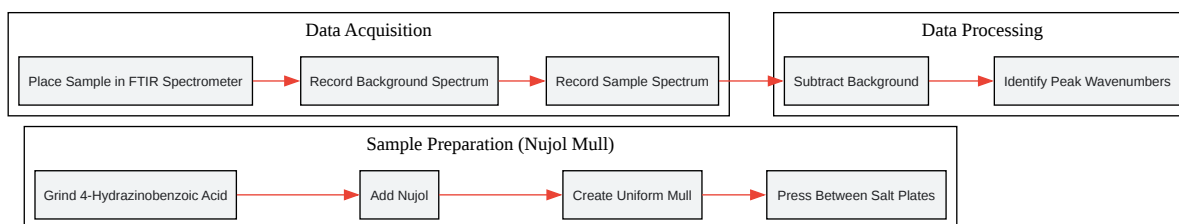
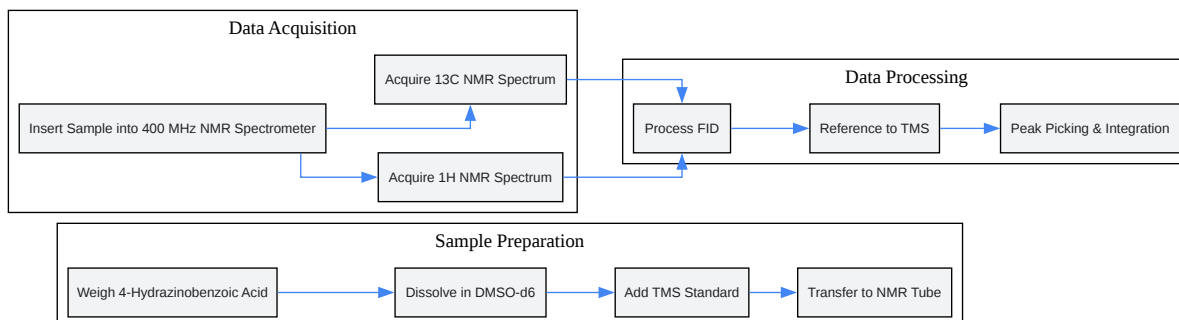
Instrumentation: The NMR spectra were recorded on a Bruker Avance-400 instrument, operating at a frequency of 400 MHz for <sup>1</sup>H NMR and 100 MHz for <sup>13</sup>C NMR.[2]

Sample Preparation: A sample of **4-Hydrazinobenzoic acid** (approximately 10-20 mg) was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) was used as an internal standard.[3]

Data Acquisition:

- <sup>1</sup>H NMR: Standard pulse sequences were used to acquire the proton spectrum.
- <sup>13</sup>C NMR: The carbon spectrum was acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

## NMR Data Acquisition Workflow



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## References

- 1. 4-Hydrazinylbenzoic acid(619-67-0) <sup>13</sup>C NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 4-Hydrazinylbenzoic acid(619-67-0) <sup>1</sup>H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Hydrazinobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043234#spectroscopic-data-of-4-hydrazinobenzoic-acid-nmr-ir-mass-spec]

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